molecular formula C24H26N4 B15109062 N-(4-butylphenyl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine

N-(4-butylphenyl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine

Cat. No.: B15109062
M. Wt: 370.5 g/mol
InChI Key: SEJBCVKLMNFNIT-UHFFFAOYSA-N
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Description

N-(4-butylphenyl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

The synthesis of N-(4-butylphenyl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-butylphenylhydrazine with 2,5-dimethyl-3-phenylpyrimidine-4,6-dione in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions for several hours . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated systems to ensure consistency and efficiency .

Chemical Reactions Analysis

N-(4-butylphenyl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine undergoes various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(4-butylphenyl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine involves its interaction with specific molecular targets. It has been found to inhibit certain kinases and enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of cellular processes such as cell division and signal transduction, which is particularly useful in cancer therapy .

Comparison with Similar Compounds

N-(4-butylphenyl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine can be compared with other pyrazolo[1,5-a]pyrimidine derivatives, such as:

This compound stands out due to its unique substitution pattern, which imparts distinct biological activities and chemical reactivity.

Properties

Molecular Formula

C24H26N4

Molecular Weight

370.5 g/mol

IUPAC Name

N-(4-butylphenyl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine

InChI

InChI=1S/C24H26N4/c1-4-5-9-19-12-14-21(15-13-19)26-22-16-17(2)25-24-23(18(3)27-28(22)24)20-10-7-6-8-11-20/h6-8,10-16,26H,4-5,9H2,1-3H3

InChI Key

SEJBCVKLMNFNIT-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=CC=C(C=C1)NC2=CC(=NC3=C(C(=NN23)C)C4=CC=CC=C4)C

Origin of Product

United States

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